molecular formula C12H18N2O2S B2480010 2-amino-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 496033-70-6

2-amino-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2480010
CAS No.: 496033-70-6
M. Wt: 254.35
InChI Key: KSKNLWPBILDIAQ-UHFFFAOYSA-N
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Description

2-amino-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C12H18N2O2S and its molecular weight is 254.35. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

Research on derivatives of 2-amino-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has demonstrated antibacterial and antifungal properties. Two compounds studied, including a related thiophene-3-carboxamide derivative, exhibited significant activity against bacteria and fungi. Their molecular structures, characterized by specific ring conformations and intramolecular hydrogen bonds, contribute to this biological activity (Vasu et al., 2005).

Synthesis and Analysis for Pharmaceutical Applications

The compound's derivatives have been synthesized and analyzed for pharmaceutical potential, particularly for their cytostatic effects. The research involved optimizing synthesis methods and using high-performance liquid chromatography (HPLC) for analysis. Predicted biological activities include cytostatic, antitubercular, and anti-inflammatory properties (A. Chiriapkin et al., 2021).

Tandem Transformations in Thienopyrimidine Synthesis

In the field of organic chemistry, this compound has been used in tandem transformations for thienopyrimidine synthesis. The study explored novel transformations of the amino and carbonyl/nitrile groups in Gewald thiophenes, contributing to the synthesis of new ring systems like thieno[3,2-e]pyrazolo[1,5-a]pyrimidine (N. Pokhodylo et al., 2010).

Antiarrhythmic and Antianxiety Activities

Derivatives of this compound have shown potential in treating arrhythmias and anxiety. Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide demonstrated significant antiarrhythmic, serotonin antagonist, and antianxiety activities in pharmacological screenings (A. Amr et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided .

Properties

IUPAC Name

2-amino-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-16-7-6-14-12(15)10-8-4-2-3-5-9(8)17-11(10)13/h2-7,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKNLWPBILDIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(SC2=C1CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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